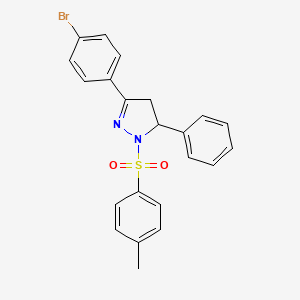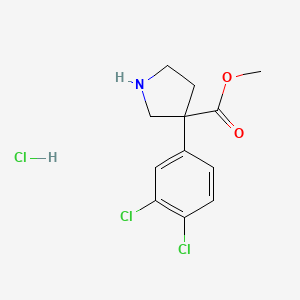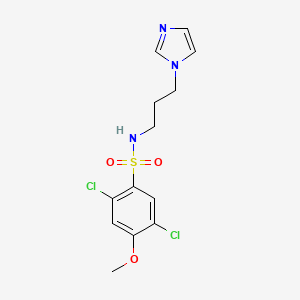![molecular formula C19H19F3N2OS B2467298 7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide CAS No. 1797572-90-7](/img/structure/B2467298.png)
7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, and is substituted with phenyl and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as (s)-fluoxetine , have been known to interact with the Transporter in organisms like Aquifex aeolicus .
Mode of Action
Similar compounds have been found to inhibit the germination of spores and the development of infection structures .
Biochemical Pathways
It’s worth noting that similar compounds have been found to block necrosome formation by specifically inhibiting the phosphorylation of ripk3 in necroptotic cells .
Pharmacokinetics
Similar compounds have been found to have significant oral bioavailability .
Result of Action
The compound has been found to induce an antidepressant-like effect in mice, which is related to the modulation of the serotonergic system, especially the 5-HT1A and 5-HT3 receptors . None of the noradrenergic antagonists prevented the antidepressant-like effect of the compound .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been noted that containers of similar compounds may explode when heated, and their vapors may form explosive mixtures with air . Therefore, it’s crucial to store these compounds properly to ensure their stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of a thiazepane ring through the cyclization of a suitable amine and a sulfur-containing compound
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of advanced catalysts and reagents to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its strong electron-withdrawing properties and used in various chemical reactions.
Trifluoromethylated Anilines: Compounds with similar trifluoromethyl groups, used in pharmaceuticals and agrochemicals.
Uniqueness
7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is unique due to its thiazepane ring structure combined with phenyl and trifluoromethyl substitutions. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2OS/c20-19(21,22)15-7-4-8-16(13-15)23-18(25)24-10-9-17(26-12-11-24)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNBNTFIFNWJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-difluoromethanesulfonyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide](/img/structure/B2467216.png)
![4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2467217.png)
![1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2467218.png)
![N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2467219.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2467222.png)
![N,N-dimethyl-3-[3-(quinolin-8-yloxy)pyrrolidine-1-carbonyl]aniline](/img/structure/B2467224.png)



![3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide](/img/structure/B2467229.png)
![6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2467230.png)
![7-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2467232.png)


